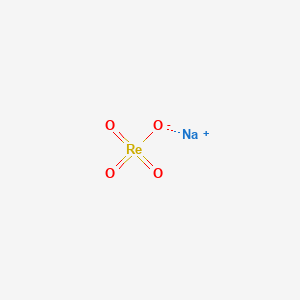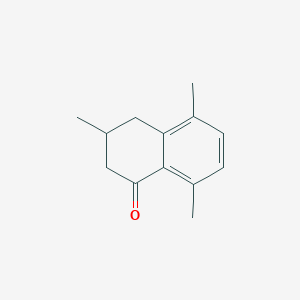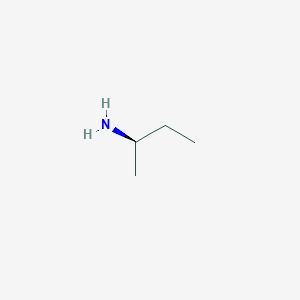
(4Z)-4-Decen-6-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-Decen-6-yne: is an organic compound with the molecular formula C₁₀H₁₆ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. . This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-Decen-6-yne typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the Sonogashira coupling reaction , which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of This compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reactions but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: (4Z)-4-Decen-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes, depending on the reaction conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.
Major Products:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkenes and alkynes.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4Z)-4-Decen-6-yne is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical products through various reactions.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. Its ability to undergo multiple types of reactions makes it a valuable building block in medicinal chemistry.
Industry: In the industrial sector, This compound is used in the production of specialty chemicals, including polymers and advanced materials. Its reactivity and versatility make it suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of (4Z)-4-Decen-6-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds act as reactive sites, allowing the compound to interact with different molecular targets. The pathways involved include:
Electrophilic addition: The triple bond can react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic addition: The double bond can react with nucleophiles, resulting in the formation of substituted products.
Vergleich Mit ähnlichen Verbindungen
- 4-Decen-6-yne, (E)-
- 1-Decyne
- 2-Decyne
Comparison: (4Z)-4-Decen-6-yne is unique due to its Z-configuration , which affects its reactivity and the types of products formed in chemical reactions. Compared to 4-Decen-6-yne, (E)- , the Z-isomer has different physical and chemical properties, such as boiling point and reactivity. 1-Decyne and 2-Decyne lack the double bond present in This compound , making them less versatile in certain synthetic applications.
Eigenschaften
CAS-Nummer |
13343-76-5 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(Z)-dec-4-en-6-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7- |
InChI-Schlüssel |
HAMAIVSPUXRZEN-CLFYSBASSA-N |
SMILES |
CCCC=CC#CCCC |
Isomerische SMILES |
CCC/C=C\C#CCCC |
Kanonische SMILES |
CCCC=CC#CCCC |
Synonyme |
(Z)-4-Decen-6-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)](/img/structure/B82407.png)

